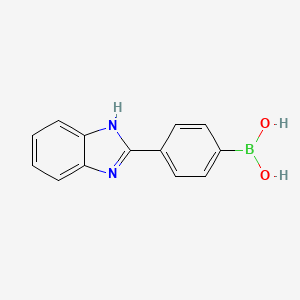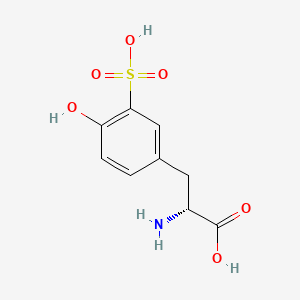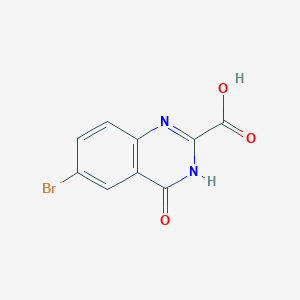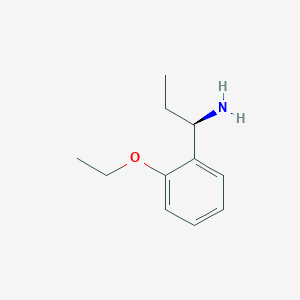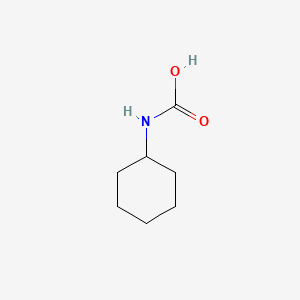![molecular formula C16H16Cl3N3 B13984377 N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline CAS No. 66710-78-9](/img/structure/B13984377.png)
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]-: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenamine core substituted with bis(2-chloroethyl) groups and a diazenyl linkage to a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)benzenamine under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential chemotherapeutic agent due to its structural similarity to known alkylating agents.
Industry:
- Utilized in the production of dyes and pigments due to its diazenyl linkage, which imparts color properties.
Mécanisme D'action
The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Carmustine (BCNU): An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar structural features.
Uniqueness:
- The presence of the diazenyl linkage and the 3-chlorophenyl group distinguishes BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- from other similar compounds, potentially imparting unique chemical and biological properties.
Propriétés
Numéro CAS |
66710-78-9 |
|---|---|
Formule moléculaire |
C16H16Cl3N3 |
Poids moléculaire |
356.7 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl3N3/c17-8-10-22(11-9-18)16-6-4-14(5-7-16)20-21-15-3-1-2-13(19)12-15/h1-7,12H,8-11H2 |
Clé InChI |
KSOKKQJLQRLZGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
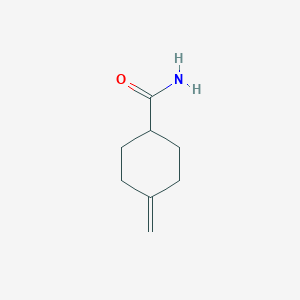

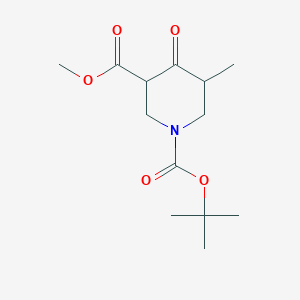
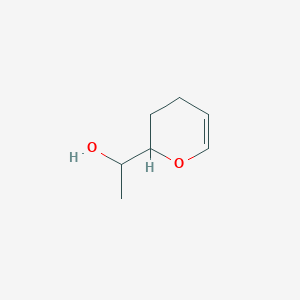
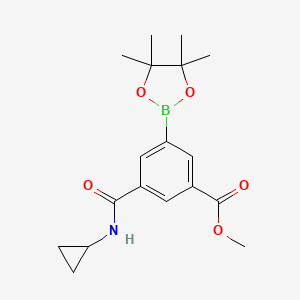
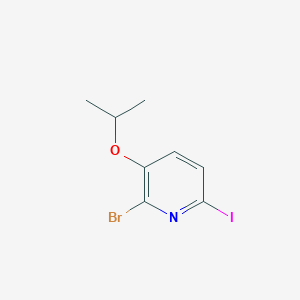
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
